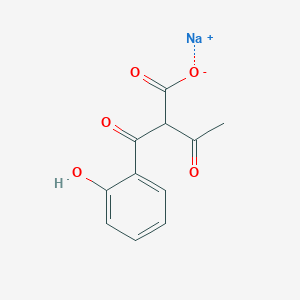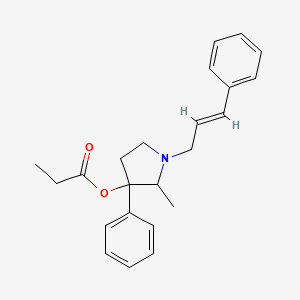
1-Cinnamyl-2-methyl-3-phenyl-3-propionoxypyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Phenyl-2-propenyl)-2-methyl-3-phenylpyrrolidin-3-ol propionate is a complex organic compound with a unique structure that includes a pyrrolidine ring, phenyl groups, and a propionate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Phenyl-2-propenyl)-2-methyl-3-phenylpyrrolidin-3-ol propionate typically involves multiple steps, starting from simpler organic molecules. One common approach is to first synthesize the pyrrolidine ring, followed by the introduction of phenyl groups and the propionate ester. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
化学反応の分析
Types of Reactions
1-(3-Phenyl-2-propenyl)-2-methyl-3-phenylpyrrolidin-3-ol propionate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
1-(3-Phenyl-2-propenyl)-2-methyl-3-phenylpyrrolidin-3-ol propionate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(3-Phenyl-2-propenyl)-2-methyl-3-phenylpyrrolidin-3-ol propionate involves its interaction with molecular targets such as enzymes, receptors, and cellular pathways. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Cinnamaldehyde: A compound with a similar phenyl-propenyl structure, known for its use in flavoring and fragrance.
Cinnamyl alcohol: Another related compound, used in the production of perfumes and cosmetics.
Cinnamyl propionate: A compound with a similar ester functional group, used in the fragrance industry.
Uniqueness
1-(3-Phenyl-2-propenyl)-2-methyl-3-phenylpyrrolidin-3-ol propionate is unique due to its combination of a pyrrolidine ring, phenyl groups, and a propionate ester. This unique structure gives it distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
69552-03-0 |
|---|---|
分子式 |
C23H27NO2 |
分子量 |
349.5 g/mol |
IUPAC名 |
[2-methyl-3-phenyl-1-[(E)-3-phenylprop-2-enyl]pyrrolidin-3-yl] propanoate |
InChI |
InChI=1S/C23H27NO2/c1-3-22(25)26-23(21-14-8-5-9-15-21)16-18-24(19(23)2)17-10-13-20-11-6-4-7-12-20/h4-15,19H,3,16-18H2,1-2H3/b13-10+ |
InChIキー |
ZPJXRHIWYVEEJC-JLHYYAGUSA-N |
異性体SMILES |
CCC(=O)OC1(CCN(C1C)C/C=C/C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CCC(=O)OC1(CCN(C1C)CC=CC2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


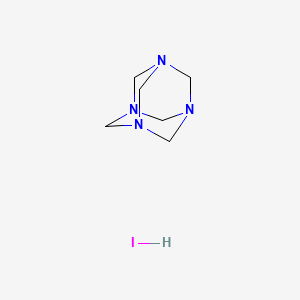
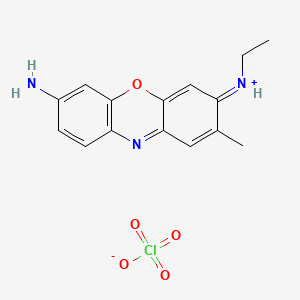
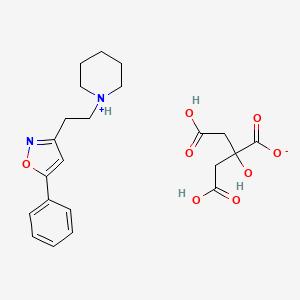
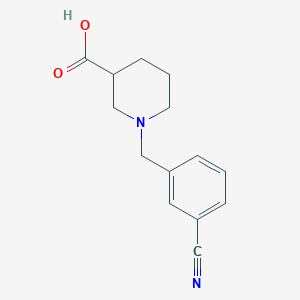
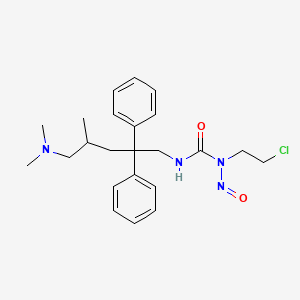
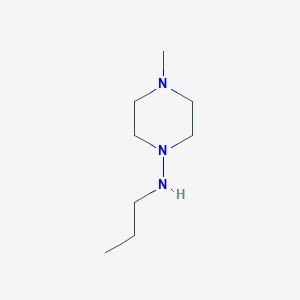

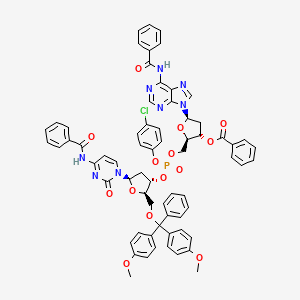
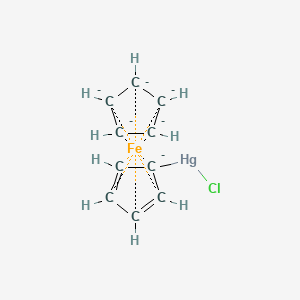
![N-hydroxy-N-[1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethyl]acetamide](/img/structure/B13791856.png)
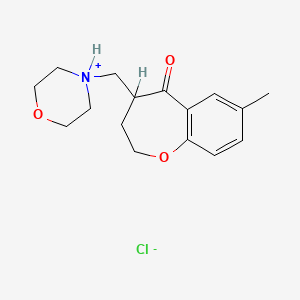
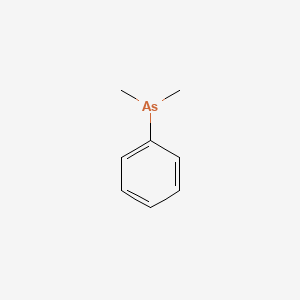
![2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate](/img/structure/B13791870.png)
